![molecular formula C17H14FN3O2S B2431379 N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide CAS No. 2034401-18-6](/img/structure/B2431379.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipyridines are a class of organic compounds that contain two pyridine rings linked to each other . They are widely used as nitrogen-donor ditopic ligands to generate diverse supramolecular assemblies with tailored architectures and functions .
Synthesis Analysis
The synthesis of bipyridines often involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups . This causes electronic/steric effects on the nitrogen atoms in 4,4′-bipyridines .
Molecular Structure Analysis
Bipyridines are non-centrosymmetric, bearing functionalized pyridyl moieties at the peripheries . The difference in the binding energy of the pyridyl nitrogen atoms paves the way for the realization of non-centrosymmetric supramolecular assemblies .
Chemical Reactions Analysis
Bipyridines can activate diboron compounds, forming N, N ′-diboryl-4,4′-bipyridinylidene . This transformation is crucial in the reduction of nitroarenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of nanoparticles, including bipyridines, can be affected by their size . Nanoparticles can be 0D, 1D, 2D, and 3D depending on their shape .
Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives are extensively used as fundamental components in biologically active molecules . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .
Ligands in Transition-Metal Catalysis
Bipyridine compounds are known as excellent ligands in transition-metal catalysis . They play a crucial role in many fields, including catalysis and material chemistry .
Photosensitizers
Bipyridine derivatives are used as photosensitizers . They have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of photochemical processes.
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . They are used in a variety of applications, including electrochromic devices and redox flow batteries.
Supramolecular Structures
Bipyridine compounds can interact with different molecules through non-covalent interactions, leading to the formation of supramolecular structures . These structures have interesting properties and are used in a variety of applications, including the development of new materials .
Synthesis of Conjugated Oligomers
The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact the effectiveness of a drug . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBXFHRNQDBCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)
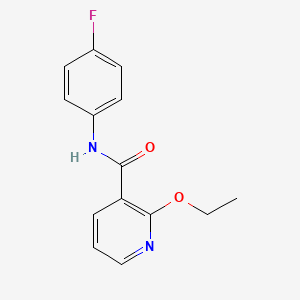
![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)
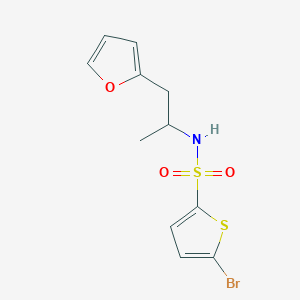

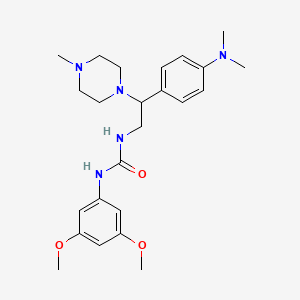
![2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2431305.png)


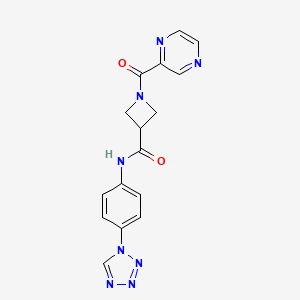
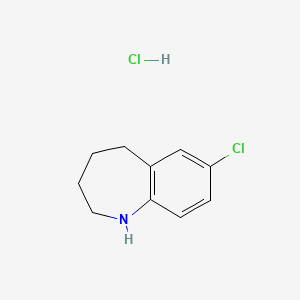
![N'-[(4-chlorophenyl)methylene]-10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2431317.png)

![3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2431319.png)